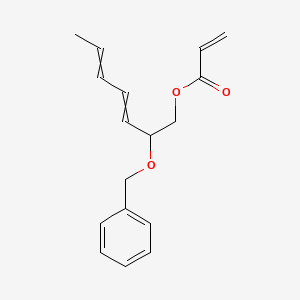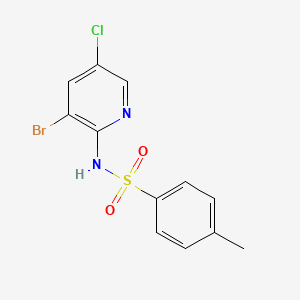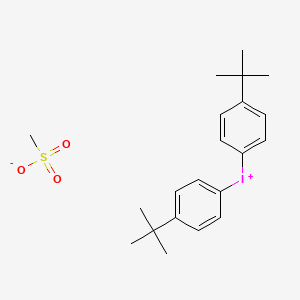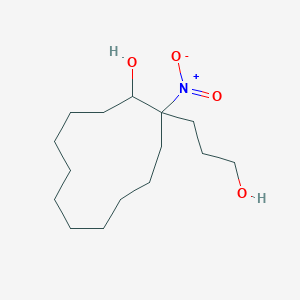
2-(Benzyloxy)hepta-3,5-dien-1-yl prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Benzyloxy)hepta-3,5-dien-1-yl prop-2-enoate is an organic compound characterized by its unique structure, which includes a benzyloxy group attached to a hepta-3,5-dien-1-yl chain, and a prop-2-enoate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)hepta-3,5-dien-1-yl prop-2-enoate can be achieved through several synthetic routes. One common method involves the Mannich reaction, which is a three-component enantioselective catalytic aminomethylation. This reaction typically involves 1-(benzyloxy)propan-2-one, aldehydes, and 4-methyl-2-(prop-2-en-1-yl)oxy]aniline in the presence of a chiral catalyst such as pseudoephedrine. The reaction is carried out in an aqueous medium, leading to the formation of optically pure amino keto ethers with high yields.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.
Chemical Reactions Analysis
Types of Reactions
2-(Benzyloxy)hepta-3,5-dien-1-yl prop-2-enoate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, leading to saturated derivatives.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles such as halides or amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction could produce saturated hydrocarbons.
Scientific Research Applications
2-(Benzyloxy)hepta-3,5-dien-1-yl prop-2-enoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development.
Industry: Used in the production of fine chemicals and as a building block for various industrial processes.
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)hepta-3,5-dien-1-yl prop-2-enoate involves its interaction with molecular targets through its functional groups. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the prop-2-enoate ester group can undergo hydrolysis to release active intermediates. These interactions can modulate biological pathways and exert specific effects.
Comparison with Similar Compounds
Similar Compounds
1-(Benzyloxy)propan-2-one: Shares the benzyloxy group but differs in the rest of the structure.
4-Methyl-2-(prop-2-en-1-yl)oxy]aniline: Contains a similar prop-2-en-1-yl group but has different functional groups attached.
Uniqueness
2-(Benzyloxy)hepta-3,5-dien-1-yl prop-2-enoate is unique due to its combination of a benzyloxy group and a prop-2-enoate ester group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
827325-02-0 |
|---|---|
Molecular Formula |
C17H20O3 |
Molecular Weight |
272.34 g/mol |
IUPAC Name |
2-phenylmethoxyhepta-3,5-dienyl prop-2-enoate |
InChI |
InChI=1S/C17H20O3/c1-3-5-7-12-16(14-20-17(18)4-2)19-13-15-10-8-6-9-11-15/h3-12,16H,2,13-14H2,1H3 |
InChI Key |
RVJLMTXDEOSGLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC=CC(COC(=O)C=C)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Phosphonic acid, [(2S)-2-amino-2-(4-fluorophenyl)ethyl]-, diethyl ester](/img/structure/B14223461.png)
![Piperidine, 1-[(1-cyanocyclopropyl)carbonyl]-](/img/structure/B14223481.png)


![(4-{[(4-Methoxyphenyl)methyl]amino}quinazolin-2-yl)methanol](/img/structure/B14223505.png)
![(2S,3S)-2,3-diphenyl-1,4-dioxaspiro[4.5]decan-8-one](/img/structure/B14223510.png)
![4-[(1H-Indazole-3-carbonyl)amino]butanoic acid](/img/structure/B14223516.png)
![3-{[(2-Ethylhexyl)oxy]carbonyl}nonadec-4-enoate](/img/structure/B14223523.png)
![1H-Pyrazolo[4,3-c]isoquinolin-7-amine, N,N,3-trimethyl-5-phenyl-](/img/structure/B14223532.png)

![2-Piperidinone, 1-[(2-bromophenyl)sulfonyl]-](/img/structure/B14223541.png)



